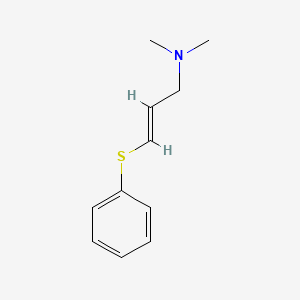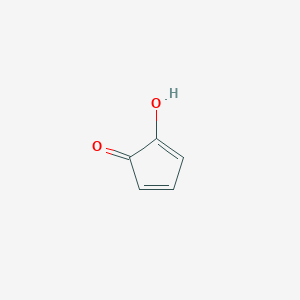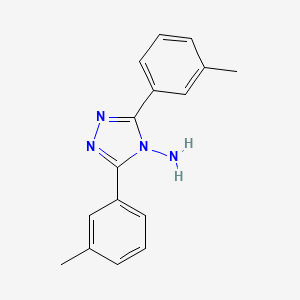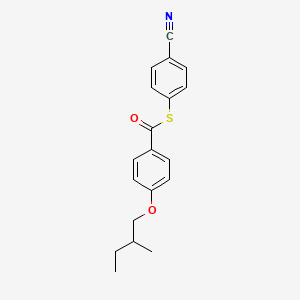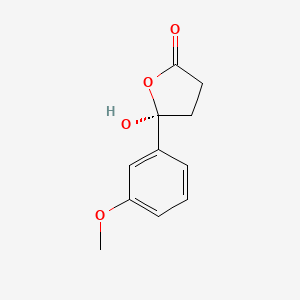
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one is a chemical compound with the molecular formula C10H12O4 It is a derivative of oxolane, featuring a hydroxy group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and dihydroxyacetone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route. Commonly used reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Cyclization: The key step involves the cyclization of the intermediate to form the oxolane ring. This can be achieved through intramolecular condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include oxidative stress pathways and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-Hydroxy-5-(4-methoxyphenyl)oxolan-2-one: Similar structure but with a different position of the methoxy group.
(5S)-5-Hydroxy-5-(3-ethoxyphenyl)oxolan-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
(5S)-5-Hydroxy-5-(3-methoxyphenyl)tetrahydrofuran-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups
Eigenschaften
CAS-Nummer |
63268-08-6 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(5S)-5-hydroxy-5-(3-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8(7-9)11(13)6-5-10(12)15-11/h2-4,7,13H,5-6H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
HPBCXPHQHFGQEL-NSHDSACASA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@]2(CCC(=O)O2)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



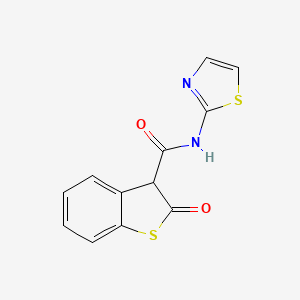
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
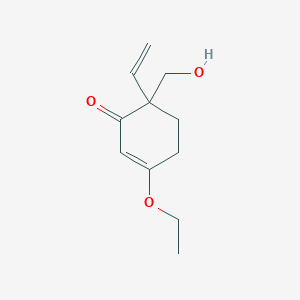
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)




